molecular formula C12H17NO3 B2800420 (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate CAS No. 1581258-45-8

(Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate

Cat. No.: B2800420
CAS No.: 1581258-45-8
M. Wt: 223.272
InChI Key: VULAFJKFYCZNGX-KTKRTIGZSA-N
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Description

(Z)-Ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate is a cyclic enol ester characterized by a dihydro-2H-pyran scaffold substituted with two methyl groups at the 2-position and a cyanoacetate moiety. This compound is of interest due to its structural complexity, which combines a rigid pyran ring with highly polarizable cyano and ester groups, making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl (2Z)-2-cyano-2-(2,2-dimethyloxan-4-ylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-4-15-11(14)10(8-13)9-5-6-16-12(2,3)7-9/h4-7H2,1-3H3/b10-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULAFJKFYCZNGX-KTKRTIGZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCOC(C1)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/CCOC(C1)(C)C)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate typically begins with the formation of the pyran ring followed by the introduction of cyano and ester groups. A commonly used method involves the use of ethyl acetoacetate as a starting material, reacting with dimethyl acetylenedicarboxylate under basic conditions to form the intermediate pyran ring. Subsequent reactions involving cyanation and esterification complete the synthesis.

Industrial Production Methods:

Industrial production often scales up these reactions in a controlled environment, using continuous flow reactors to ensure consistent yields and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate undergoes oxidation to yield various oxidized derivatives, often using reagents like potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions, such as hydrogenation using palladium on carbon (Pd/C), can reduce the cyano group to amine or the ester group to alcohol.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace groups attached to the pyran ring.

Common Reagents and Conditions:

Reagents commonly used include Lewis acids for promoting electrophilic additions and nucleophilic reagents for substitution reactions. Typical conditions involve ambient to elevated temperatures and solvents such as dichloromethane or ethanol, depending on the reaction requirements.

Major Products:

Products from these reactions vary widely but often include derivatives with modified functional groups that exhibit different physical and chemical properties, useful for further applications or studies.

Scientific Research Applications

Chemistry:

In chemistry, (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate serves as a building block for synthesizing complex molecules, particularly in the development of new materials and catalysts.

Biology:

Biologically, the compound is investigated for its potential role in biochemical pathways and interactions with enzymes or receptors. Its unique structure can aid in the design of molecular probes and diagnostic tools.

Medicine:

Medically, research explores its potential as a precursor in the synthesis of pharmaceutical agents. Its structure provides a scaffold for developing drugs with specific target activities, particularly in cancer and neurological diseases.

Industry:

Industrially, the compound finds use in the development of high-performance materials, including polymers and coatings, due to its robust chemical properties.

Mechanism of Action

The mechanism of action for (Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophiles, while the ester group provides a site for hydrolysis or ester-exchange reactions. Pathways involve modulating biochemical processes through these interactions, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues

The compound shares functional and structural similarities with several classes of molecules, including pyranones, thiazoles, and pyridines. Key analogues are discussed below:

Table 1: Structural Analogues and Key Features
Compound Name Core Structure Functional Groups Key Features Reference
(Z)-Ethyl 2-cyano-2-(5-((E)-3-(dimethylamino)acryloyl)-3-phenylthiazol-2(3H)-ylidene)acetate (11) Thiazole Cyano, ester, dimethylamino acryloyl Extended conjugation due to acryloyl group; lower HOMO-LUMO gap vs. simpler thiazoles
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate (11b) Pyran Cyano, ester, amino, hydroxy Stabilized by intramolecular hydrogen bonding; synthesized via reflux in dioxane
(Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo-[3,4-b]pyridin-3-yl]hydrazinylidene}acetate Pyrazolo-pyridine Cyano, ester, hydrazinylidene Planar structure with strong π-π interactions; characterized via X-ray crystallography
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (1) Pyrimidine Thioether, ester, thietane Enhanced solubility due to thietane moiety; synthesized via nucleophilic substitution

Electronic Properties

The cyano and ester groups in the target compound contribute to its electronic profile:

  • HOMO-LUMO Gaps : Thiazole 11 () exhibits a lower HOMO-LUMO gap (3.2 eV) compared to simpler thiazoles (4.1 eV) due to extended conjugation, suggesting that substituents on the target compound’s pyran ring may similarly modulate reactivity .
  • Electrostatic Potential: The S-atom in thiazole derivatives shows varied electronegativity depending on substituents, which could parallel the electron-withdrawing effects of the cyano group in the target compound .

Biological Activity

(Z)-ethyl 2-cyano-2-(2,2-dimethyldihydro-2H-pyran-4(3H)-ylidene)acetate, with the molecular formula C12H17NO3 and CAS number 1581258-45-8, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing on various studies and research findings.

Chemical Structure and Properties

The structure of this compound features a cyano group and a pyran derivative, which are known to contribute to its biological activities. The presence of the cyano group is particularly notable for its role in enhancing the lipophilicity and overall reactivity of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyran derivatives, including this compound. For instance:

  • Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. In one study, derivatives similar to this compound showed IC50 values ranging from 0.25 µM to 0.59 µM against multiple cancer cell lines, indicating potent anti-proliferative properties .
  • Mechanism of Action : The cytotoxic effects are often attributed to the ability of the compound to induce apoptosis in cancer cells. Morphological studies using A549 lung cancer cells revealed notable changes consistent with apoptosis upon treatment with related compounds .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated:

  • In Vitro Studies : Compounds containing similar structural motifs have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results .

Summary of Research Findings

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Cell Lines/Organisms IC50/Effect Reference
AnticancerA549 (lung cancer), HI-600.25 - 0.59 µM
AntimicrobialStaphylococcus aureusEffective against G(+) bacteria
Escherichia coliEffective against G(-) bacteria
Candida albicansNotable antifungal activity

Case Studies

In a notable case study focusing on pyran derivatives:

  • Synthesis and Evaluation : A series of pyran derivatives were synthesized through multi-component reactions involving ethyl cyanoacetate. These compounds were screened for their cytotoxicity against various cancer cell lines, revealing that those with electron-withdrawing groups exhibited higher activity .
  • Morphological Changes : The study observed that treatment with certain derivatives led to distinct morphological changes in treated cells, indicative of apoptosis, which was confirmed through staining techniques .

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